Martinomycin

描述

马丁霉素是一种由链霉菌属细菌链霉菌产生的聚醚类抗生素。 它对革兰氏阳性菌具有显著的抗菌活性,包括金黄色葡萄球菌、肺炎链球菌和粪肠球菌 .

准备方法

合成路线和反应条件: 马丁霉素主要通过涉及链霉菌属细菌链霉菌的发酵过程获得。 发酵液用乙酸乙酯萃取,然后通过凝胶过滤和薄层色谱法纯化 . 马丁霉素的结构随后使用热喷雾质谱法、快原子轰击质谱法和核磁共振波谱法等技术进行阐明 .

工业生产方法: 马丁霉素的工业生产涉及在受控条件下对链霉菌属细菌链霉菌进行大规模发酵。 发酵过程经过优化以最大程度地提高产量,随后使用标准工业技术提取和纯化化合物 .

化学反应分析

反应类型: 马丁霉素会经历各种化学反应,包括氧化、还原和取代反应。 这些反应对于修饰该化合物以增强其抗菌特性或研究其作用机制至关重要 .

常用试剂和条件:

氧化: 过氧化氢或高锰酸钾等常见氧化剂可用于氧化马丁霉素。

还原: 硼氢化钠或氢化铝锂等还原剂用于还原马丁霉素。

主要产物: 由这些反应形成的主要产物取决于所用试剂和条件。 例如,马丁霉素的氧化可以导致羟基化衍生物的形成,而还原可以产生脱氧化合物 .

科学研究应用

Scientific Research Applications of Polyether Antibiotics

Polyether antibiotics have demonstrated diverse biological activities, including anticancer properties . Several studies highlight their potential in cancer research:

- Monensin: This antibiotic has shown anti-proliferative activity against prostate cancer by inducing apoptosis through increased oxidative stress and reduced mRNA . It also enhances the cytotoxicity of immunotoxins against tumor cells and reduces the efflux of doxorubicin in multidrug-resistant cells .

- Lasalocid Acid: Lasalocid acid has shown higher cytotoxic activity against cancer cells, such as human colon adenocarcinoma, human lung microvascular endothelial, human breast adenocarcinoma, human lung adenocarcinoma cell, murine leukemia, and murine embryonic fibroblast cell lines, and lower activity against normal cell lines compared to cisplatin .

- Salinomycin: Research indicates that salinomycin is more effective against breast cancer stem cells compared to Taxol, a commonly used cytostatic drug . It can induce apoptosis in leukemic cells without harming normal cells and has shown activity against chemo-resistant cancer stem cells . Salinomycin also induces apoptosis by inhibiting the Wnt signaling pathway in chronic lymphocytic leukemia and has demonstrated cytotoxic activity against human colon cancer cell lines compared to oxaliplatin .

作用机制

马丁霉素通过破坏革兰氏阳性菌的细胞膜发挥其抗菌作用。 它与细菌细胞膜结合,导致离子失衡,最终导致细胞死亡 . 马丁霉素的分子靶标包括膜结合蛋白和离子通道,这些对于维持细胞稳态至关重要 .

类似化合物:

莫能菌素: 另一种具有类似抗菌特性的聚醚类抗生素。

盐霉素: 以其对革兰氏阳性菌的活性及其在兽医学中的应用而闻名。

拉沙洛希德: 用作动物饲料中的抗菌剂和抗球虫剂.

独特性: 马丁霉素因其独特的结构和其靶向的细菌谱而独一无二。

相似化合物的比较

Monensin: Another polyether antibiotic with similar antibacterial properties.

Salinomycin: Known for its activity against Gram-positive bacteria and its use in veterinary medicine.

Lasalocid: Used as an antibacterial and anticoccidial agent in animal feed.

Uniqueness: Martinomycin is unique due to its specific structure and the spectrum of bacteria it targets.

生物活性

Martinomycin is a polyether antibiotic produced by the actinomycete culture LL-D37187, which has been identified as a novel species of Streptomyces named Streptomyces salvialis. This compound exhibits significant biological activity, particularly against certain Gram-positive bacteria and pests like the Southern Army Worm (Spodoptera eridania) .

Antimicrobial Properties

This compound has been primarily studied for its antimicrobial properties. The following table summarizes its activity against various microorganisms:

| Microorganism | Type | Sensitivity |

|---|---|---|

| Staphylococcus aureus | Gram-positive bacteria | Sensitive |

| Bacillus subtilis | Gram-positive bacteria | Sensitive |

| Escherichia coli | Gram-negative bacteria | Resistant |

| Pseudomonas aeruginosa | Gram-negative bacteria | Resistant |

Research indicates that this compound is particularly effective against several strains of Gram-positive bacteria, which are often implicated in human infections. However, it shows limited efficacy against Gram-negative bacteria, which may be attributed to their outer membrane acting as a barrier to antibiotic penetration .

Insecticidal Activity

In addition to its antibacterial properties, this compound has demonstrated insecticidal effects, particularly against the Southern Army Worm. In laboratory settings, this compound exhibited a lethal dose (LD50) that was significantly lower than many conventional insecticides, indicating its potential use as a biopesticide in agricultural applications .

The exact mechanism of action of this compound is not fully elucidated. However, it is believed to interfere with bacterial cell wall synthesis and disrupt cellular functions in susceptible organisms. This interference leads to cell lysis and death in sensitive bacterial strains .

Comparative Analysis with Other Antibiotics

To provide context for this compound's effectiveness, a comparative analysis with other antibiotics is shown below:

| Antibiotic | Class | Activity Against Gram-Positive | Activity Against Gram-Negative |

|---|---|---|---|

| This compound | Polyether antibiotic | High | Low |

| Penicillin | Beta-lactam | High | Moderate |

| Vancomycin | Glycopeptide | Very High | None |

| Gentamicin | Aminoglycoside | Moderate | High |

This table illustrates that while this compound is highly effective against Gram-positive bacteria, other antibiotics may offer broader activity profiles.

Agricultural Application

A case study conducted in agricultural settings evaluated the effectiveness of this compound as a biopesticide. Field trials showed that crops treated with this compound had a significantly lower incidence of pest damage compared to untreated controls. The results indicated a reduction in pest populations by up to 70%, showcasing its potential utility in integrated pest management strategies .

Clinical Implications

While primarily known for its agricultural applications, research into the clinical implications of this compound is ongoing. Preliminary studies suggest potential uses in treating infections caused by resistant Gram-positive bacteria, although further clinical trials are necessary to establish safety and efficacy in humans .

属性

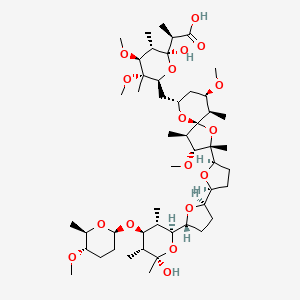

IUPAC Name |

(2R)-2-[(2S,3S,4S,5S,6S)-2-hydroxy-6-[[(2R,3R,4R,5S,6R,7R,9S)-2-[(2R,5S)-5-[(2R,5R)-5-[(2S,3S,4S,5R,6S)-6-hydroxy-4-[(2R,5S,6R)-5-methoxy-6-methyloxan-2-yl]oxy-3,5,6-trimethyloxan-2-yl]oxolan-2-yl]oxolan-2-yl]-3,7-dimethoxy-2,4,6-trimethyl-1,10-dioxaspiro[4.5]decan-9-yl]methyl]-4,5-dimethoxy-3,5-dimethyloxan-2-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H84O17/c1-24-40(62-39-21-19-32(54-11)30(7)59-39)26(3)47(10,52)65-41(24)35-17-16-33(60-35)34-18-20-37(61-34)46(9)43(57-14)28(5)49(66-46)25(2)36(55-12)22-31(63-49)23-38-45(8,58-15)42(56-13)27(4)48(53,64-38)29(6)44(50)51/h24-43,52-53H,16-23H2,1-15H3,(H,50,51)/t24-,25+,26+,27-,28+,29-,30+,31-,32-,33+,34-,35+,36+,37+,38-,39-,40-,41-,42-,43+,45-,46+,47-,48-,49-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIAPPZHHJMCDEJ-JXBMCXTESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(OC(C(C1OC2CCC(C(O2)C)OC)C)(C)O)C3CCC(O3)C4CCC(O4)C5(C(C(C6(O5)C(C(CC(O6)CC7C(C(C(C(O7)(C(C)C(=O)O)O)C)OC)(C)OC)OC)C)C)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H](O[C@]([C@@H]([C@H]1O[C@H]2CC[C@@H]([C@H](O2)C)OC)C)(C)O)[C@H]3CC[C@@H](O3)[C@@H]4CC[C@@H](O4)[C@@]5([C@@H]([C@H]([C@@]6(O5)[C@@H]([C@@H](C[C@H](O6)C[C@H]7[C@]([C@H]([C@@H]([C@](O7)([C@@H](C)C(=O)O)O)C)OC)(C)OC)OC)C)C)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H84O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

945.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。